CID 16235941
Description
CID 16235941 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. PubChem CIDs are standardized identifiers used to catalog chemical substances, enabling cross-referencing across scientific literature and databases . For meaningful comparisons, critical parameters such as molecular formula, functional groups, bioactivity, and synthetic pathways must be analyzed—data that are absent for this compound in the current references.
Properties
IUPAC Name |
2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,4-dichlorobenzoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrCl2NO3S.BrH/c1-13-20(8-9-28-21(27)17-7-6-16(23)10-18(17)24)29-12-25(13)11-19(26)14-2-4-15(22)5-3-14;/h2-7,10,12H,8-9,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODQUIJBXYVEN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85201902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Chemical Reactions Analysis
Absence of CID 16235941 in Literature
None of the search results, including PubChem entries ( , ), PMC articles ( , , , , – ), or EPA datasets ( , , ), mention this compound. For example:
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CID 16217944 ( ) and CID 16218991 ( ) describe borane-pyridine complexes and actinomycin derivatives, respectively, but are unrelated to this compound.
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Tables in PMC articles ( , ) list bioactive compounds with IC50 values and reaction protocols but exclude this compound.
2.1. Typographical Errors or Obsolete Identifiers
This compound may contain a typographical error or represent an obsolete identifier. For example:
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CID 16218991 ( ) was modified as recently as 2025, suggesting active updates to PubChem entries.
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Cross-referencing CAS numbers or InChIKeys (via tools like the EPA Chemicals Dashboard ) is advised to verify the CID.
2.2. Limited Research or Proprietary Status
The compound might be understudied, proprietary, or classified (e.g., confidential TSCA Inventory entries in , ).
Recommended Actions
To investigate this compound further:
-
Verify the CID using PubChem’s Advanced Search or CAS SciFinder ( ).
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Explore structural analogs (e.g., compounds with similar scaffolds in , ) to infer potential reactivity.
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Consult specialized databases like Reaxys or ChemRxiv for unpublished studies.
Example Reaction Data for Related Compounds
While this compound is undocumented, the provided sources highlight reaction methodologies applicable to analogous structures:
Comparison with Similar Compounds
Comparison Framework for Similar Compounds
The evidence highlights standardized approaches for comparing compounds (e.g., oscillatoxin derivatives in Figure 1 of and synthetic analogs in –12). Below is a generalized framework for comparative analysis, illustrated with examples from the evidence:

Structural and Physicochemical Properties
Key parameters include molecular weight, logP (partition coefficient), solubility, and polarity. For instance:
- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group substitution, altering logP values and bioavailability .
- CAS 1254115-23-5 () has a molecular weight of 142.20 g/mol and logP values ranging from -1.47 to 1.83, depending on calculation methods .
Challenges in Comparing CID 16235941
The absence of data for this compound precludes a direct comparison. However, the following steps are recommended based on –4 and 13–19:
Structural Elucidation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to determine molecular structure .
Database Cross-Referencing : Leverage PubChem, ChEMBL, and CAS databases for bioactivity data .
In Silico Modeling : Predict logP, solubility, and drug-likeness using tools like XLOGP3 and ESOL .
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